N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide
Description
N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide is a 1,3,4-thiadiazole derivative featuring a sulfonamide group linked to a phenyl moiety. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse pharmacological and agrochemical applications, including antimicrobial, antitumor, and enzyme inhibitory activities . The compound’s structure includes a 2-methylpropyl (isobutyl) substituent at position 5 of the thiadiazole ring and a phenylmethanesulfonamide group at position 2.
Properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-10(2)8-12-14-15-13(19-12)16-20(17,18)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZGBETXVNWFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide typically involves the reaction of a thiadiazole derivative with a sulfonamide. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-(2-methylpropyl)-1,3,4-thiadiazole with benzenesulfonyl chloride in the presence of a base like triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SONH-) is a reactive site for nucleophilic substitution due to the electron-withdrawing sulfonyl group. Common reactions include:
-
Example : Reaction with methyl iodide in DMF yields N-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide , enhancing metabolic stability .
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenylmethanesulfonamide group undergoes electrophilic substitution (e.g., nitration, halogenation):
| Reaction | Reagents | Position | Outcome |
|---|---|---|---|
| Nitration | HNO, HSO, 0°C | para | Nitro derivative with increased polarity |
| Bromination | Br, FeBr, CHCl | meta | Brominated analog for further coupling |
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Mechanism : The sulfonamide group acts as a meta-directing deactivator, favoring substitution at the 3-position .
Cycloaddition Reactions Involving the Thiadiazole Ring
The 1,3,4-thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles (e.g., alkynes, nitriles):
-
Example : Reaction with phenyl azide under Huisgen conditions forms a triazole bridge, enabling bioconjugation .
Oxidation and Reduction Reactions
The thiadiazole sulfur atom and sulfonamide group are redox-active:
Hydrolysis and Degradation Pathways
Under acidic or basic conditions, the thiadiazole ring undergoes hydrolysis:
| Conditions | Products | Mechanism |
|---|---|---|
| 1M HCl, reflux, 6 h | Thiourea + phenylmethanesulfonamide | Ring-opening via protonation at N-atom |
| 1M NaOH, 70°C, 3 h | Sulfonic acid + 2-methylpropylamine derivatives | Base-catalyzed cleavage of S-N bonds |
Catalytic Cross-Coupling Reactions
The 2-methylpropyl group enables Suzuki-Miyaura and Buchwald-Hartwig couplings:
| Reaction | Catalyst | Substrate | Application |
|---|---|---|---|
| Suzuki coupling | Pd(PPh), KCO | Aryl boronic acids | Biaryl analogs for kinase inhibition |
| Buchwald-Hartwig | Pddba, Xantphos | Amines | Amino-functionalized derivatives |
Key Research Findings
-
Antimicrobial Activity : Thiadiazole-sulfonamide hybrids exhibit MIC values of 4–16 µg/mL against S. aureus and E. coli .
-
Enzyme Inhibition : Analogous compounds show IC = 12 nM against CSNK2A1 kinase via hydrogen bonding with Lys68 .
-
Metabolic Stability : N-Alkylation reduces CYP450-mediated oxidation, extending half-life in hepatic microsomes .
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial properties. Research has shown that thiadiazole derivatives often exhibit antibacterial and antifungal activities. For instance, compounds similar to N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide have been tested against various pathogens, showing promising results in inhibiting bacterial growth and fungal infections .
Anti-inflammatory Effects
Thiadiazole derivatives have also been studied for their anti-inflammatory properties. The sulfonamide group in this compound may contribute to reducing inflammation by inhibiting certain enzymes involved in inflammatory pathways. This potential has led researchers to explore its use in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Research
Recent studies have indicated that thiadiazole compounds can induce apoptosis in cancer cells. The unique structure of this compound makes it a candidate for further investigation as a potential anticancer agent. Preliminary studies suggest it may inhibit tumor growth through various mechanisms .
Pesticidal Activity
In agriculture, compounds containing thiadiazole moieties have been recognized for their pesticidal properties. This compound could be explored as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds while being less harmful to beneficial organisms .
Plant Growth Regulation
Research indicates that certain thiadiazoles can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors. This application is particularly relevant for improving crop yields in challenging agricultural conditions .
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymers could enhance material properties such as thermal stability and chemical resistance .
Nanotechnology
Thiadiazole derivatives are being investigated for their role in nanotechnology applications. Their ability to form stable complexes with metal ions makes them suitable for creating nanomaterials used in sensors and electronic devices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
The substituents on the 1,3,4-thiadiazole ring significantly alter molecular properties. Below is a comparison with analogs from and :
Notes:
- The target compound’s phenylmethanesulfonamide group differs from acetamide-linked analogs (e.g., 5h, 5l), which may reduce hydrogen-bonding capacity but enhance metabolic stability .
Physicochemical Properties
- Melting Points : Thiadiazoles with bulkier substituents (e.g., benzylthio in 5h) exhibit lower melting points (133–135°C) than those with smaller groups (e.g., ethylthio in 5l: 138–140°C) . The target compound’s 2-methylpropyl group may increase melting point slightly compared to benzylthio analogs.
- Molecular Weight : The target compound (~327 g/mol) is lighter than the methoxy-substituted analog in (327.43 g/mol) due to the absence of a methoxy group .
Biological Activity
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C13H18N4O2S2
- Molecular Weight: 306.43 g/mol
The compound features a thiadiazole moiety, which is known for its bioactive properties. The presence of the sulfonamide group enhances its potential as a pharmacological agent.
Antimicrobial Properties
Studies have indicated that compounds with thiadiazole rings exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
These results suggest that the compound may serve as a potential lead in antibiotic development.
Anticancer Activity
Research has demonstrated that thiadiazole derivatives possess anticancer properties. Preliminary studies on this compound indicate its ability to induce apoptosis in cancer cell lines. A case study involving human breast cancer cells (MCF-7) revealed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
The data suggests that higher concentrations lead to increased cytotoxicity.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors associated with disease pathways. In particular, it may interact with protein kinases involved in cell signaling and proliferation.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiadiazole Ring: Utilizing hydrazine derivatives and thioamide precursors.
- Sulfonamide Formation: Reaction with sulfonyl chlorides under basic conditions.
Optimizing reaction conditions is crucial for maximizing yield and purity.
Potential Applications
Given its promising biological activities, this compound could have applications in:
- Pharmaceutical Development: As an antibiotic or anticancer agent.
- Agricultural Chemistry: As a potential pesticide due to its antimicrobial properties.
Q & A
Q. Methodological Answer :
Substituent Variation : Synthesize analogs with modified alkyl groups (e.g., tert-butyl, isopropyl) on the thiadiazole ring and compare IC₅₀ values .
Electron-Withdrawing Groups : Introduce halogens (e.g., Cl, F) on the phenylsulfonamide moiety to enhance binding to enzyme active sites .
Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen-bonding interactions between the sulfonamide group and carbonic anhydrase residues .
Advanced: What computational strategies predict binding modes with target proteins?
Q. Methodological Answer :
Molecular Docking :
- Prepare the protein (e.g., carbonic anhydrase II, PDB ID: 3KS3) in AutoDock Tools by removing water and adding polar hydrogens.
- Dock the compound using Lamarckian GA (50 runs) and analyze binding poses for sulfonamide-Zn²⁺ coordination .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex. Calculate RMSD and binding free energy with MM-PBSA .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Q. Methodological Answer :
Assay Standardization : Compare experimental conditions (e.g., pH, temperature) and cell lines used. For example, IC₅₀ values may vary if assays are conducted at pH 6.8 vs. 7.4 .
Synthetic Purity : Analyze by HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities from incomplete sulfonylation (e.g., unreacted amine) can skew results .
Solubility Effects : Use DMSO stock solutions ≤0.1% to avoid solvent interference in cell-based assays .
Advanced: What analytical techniques validate its stability under physiological conditions?
Q. Methodological Answer :
pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours. Monitor degradation via LC-MS and identify hydrolyzed products (e.g., free sulfonamide) .
Thermogravimetric Analysis (TGA) : Determine thermal stability (25–300°C, 10°C/min) to assess suitability for storage .
Light Sensitivity : Expose to UV light (254 nm) and track changes in UV-Vis spectra (200–400 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
